

Physical and chemical properties of Ajmalan

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Compound of Interest

Compound Name: *Ajmalan*
Cat. No.: *B1240692*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Ajmalan** and its Derivative, Ajmaline

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ajmalan** and its principal derivative, Ajmaline. **Ajmalan** serves as the parent hydride in the chemical nomenclature for a class of monoterpenoid indole alkaloids.^[1] While **Ajmalan** itself is a foundational structure, the focus of scientific research and pharmacological application lies with its derivatives, most notably Ajmaline. Ajmaline is an alkaloid first isolated from the roots of *Rauwolfia serpentina* and is utilized as a Class Ia antiarrhythmic agent.^{[2][3]} This document will primarily detail the experimentally determined properties of Ajmaline, as it is the compound of significant interest to researchers, scientists, and drug development professionals.

Physical Properties of Ajmaline

Ajmaline is a white or yellowish crystalline powder.^[4] It is an optically active molecule with a complex, rigid hexacyclic structure. The physical properties of Ajmaline are critical for its formulation and delivery as a pharmaceutical agent.

Table 1: Summary of Physical Properties of Ajmaline

Property	Value	Source(s)
Appearance	White to off-white solid powder	[4][5]
Molecular Formula	C ₂₀ H ₂₆ N ₂ O ₂	[2][5][6][7]
Molecular Weight	326.4 g/mol	[2][5][6][7]
Melting Point	206 °C	[2][8]
Solubility	Water: 490 mg/L (at 30 °C)	[2]
DMSO: 20 - 65 mg/mL	[1][9][10]	
DMF: 25 mg/mL	[9][11]	
Ethanol: 10 mg/mL	[9][11]	
Methanol: Soluble	[4]	
Chloroform: Soluble	[10]	
PBS (pH 7.2): 0.25 mg/mL	[9][11]	
Optical Rotation	+144° (in chloroform)	[4]

Chemical Properties of Ajmaline

Ajmaline is a monoterpenoid indole alkaloid characterized by a complex cage-like structure.[12] Its chemical properties, including its basicity and lipophilicity, are fundamental to its physiological absorption, distribution, and mechanism of action.

Table 2: Summary of Chemical Properties of Ajmaline

Property	Value	Source(s)
IUPAC Name	(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.0 ^{1,9} .0 ^{2,7} .0 ^{10,15} .0 ^{12,17}]nonadeca-2,4,6-triene-14,18-diol	[2]
CAS Number	4360-12-7	[2][5][6]
Classification	Monoterpene Indole Alkaloid, Class Ia Antiarrhythmic Agent	[2][3][13]
pKa	Weakly acidic (based on its structure)	[13]
LogP (Octanol/Water)	1.81	[2][8]

Spectroscopic Data

The structural elucidation of Ajmaline has been confirmed through various spectroscopic techniques. The following table summarizes key spectral data.

Table 3: Summary of Spectroscopic Data for Ajmaline

Spectroscopic Technique	Key Data	Source(s)
UV-Vis (in Ethanol)	λ_{max} : 249 nm	[9]
¹ H-NMR	Detailed assignments available in the literature, confirming the complex proton environment.	[14][15]
¹³ C-NMR	Spectral data has been fully assigned, providing a carbon fingerprint of the molecule.	[14][15]
Mass Spectrometry	Exact Mass: 326.1994	[5]
Molecular Ion Peak: [M+H] ⁺	[16]	

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction, purification, and characterization of Ajmaline from a plant source, as well as for the determination of its key physicochemical properties.

Extraction and Purification of Ajmaline from *Rauwolfia* Species

This protocol is a generalized procedure for the extraction and purification of alkaloids like Ajmaline.

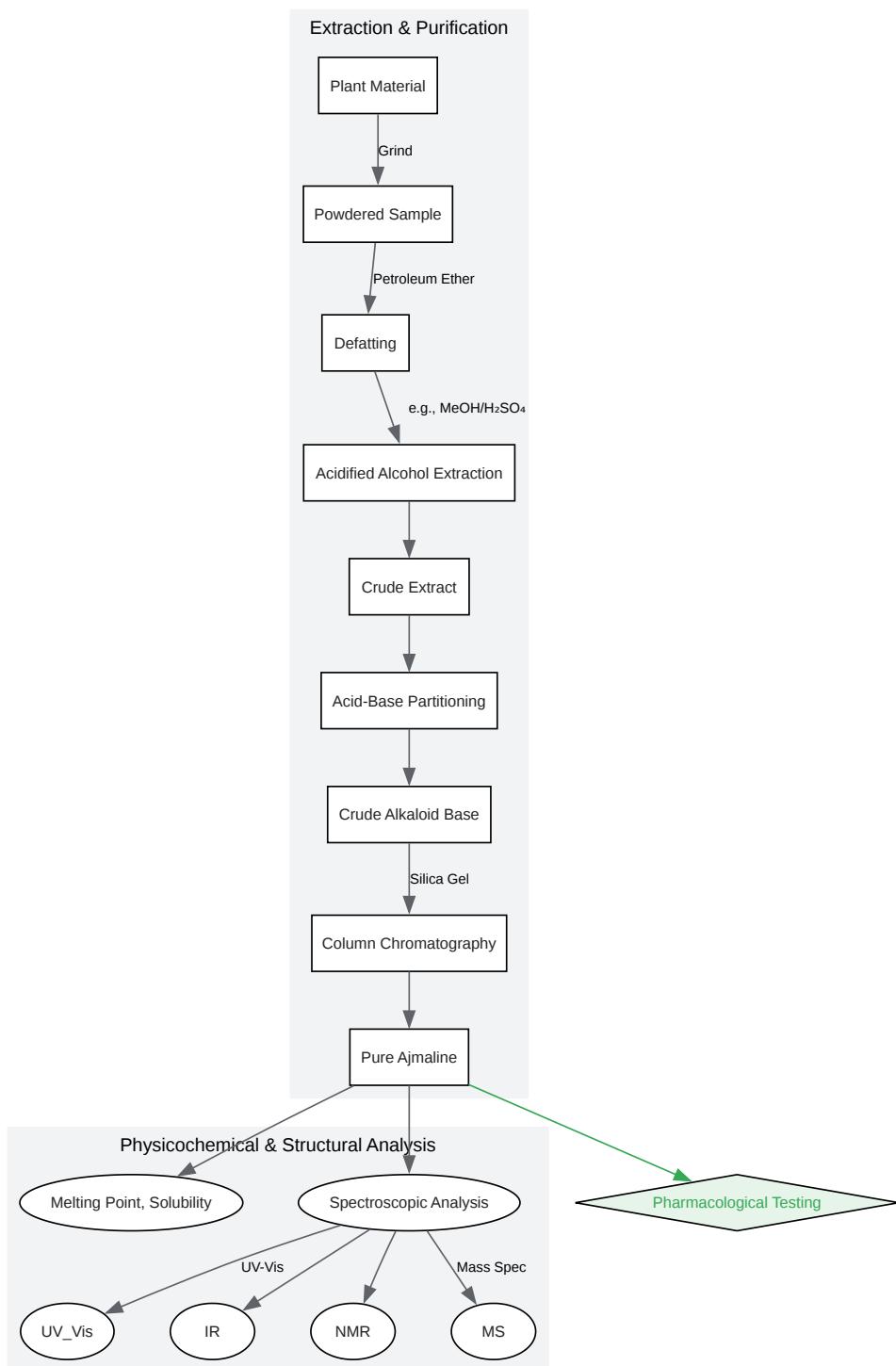
- **Sample Preparation:** The plant material (e.g., roots of *Rauwolfia serpentina*) is dried and ground into a moderately coarse powder to increase the surface area for solvent extraction. [\[17\]](#)
- **Defatting:** The powdered material is first extracted with a non-polar solvent like petroleum ether to remove lipids, waxes, and other non-polar constituents. [\[18\]](#)
- **Alkaloid Extraction:**
 - The defatted plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, often under reflux. [\[19\]](#)[\[20\]](#)
 - Alternatively, an acidified water (e.g., 0.1-1% sulfuric or hydrochloric acid) extraction can be performed. This converts the alkaloid salts present in the plant into more soluble inorganic acid salts. [\[19\]](#)
- **Acid-Base Partitioning:**
 - The crude extract is concentrated, and if extracted with alcohol, the residue is dissolved in an acidic aqueous solution.
 - This acidic solution is then washed with an immiscible organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and weakly basic impurities. [\[18\]](#)

- The aqueous layer, containing the protonated Ajmaline, is then basified with an alkali like ammonium hydroxide to a pH of about 9-10. This deprotonates the Ajmaline, converting it back to its free base form.[19][20]
- The free base is then extracted from the aqueous layer using an immiscible organic solvent like chloroform.[19]

• Purification:

- The organic extract containing the crude alkaloid is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[17]
- Further purification is achieved through chromatographic techniques such as column chromatography over silica gel or alumina.[18]
- The purity of the isolated Ajmaline can be assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[17]

Experimental Workflow for Ajmaline Isolation and Characterization

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Caption: Workflow for the isolation and analysis of Ajmaline.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. A small amount of the purified, dry crystalline Ajmaline is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Solubility Determination

The solubility of Ajmaline in various solvents is determined by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The solution is then filtered, and the concentration of Ajmaline in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[21]

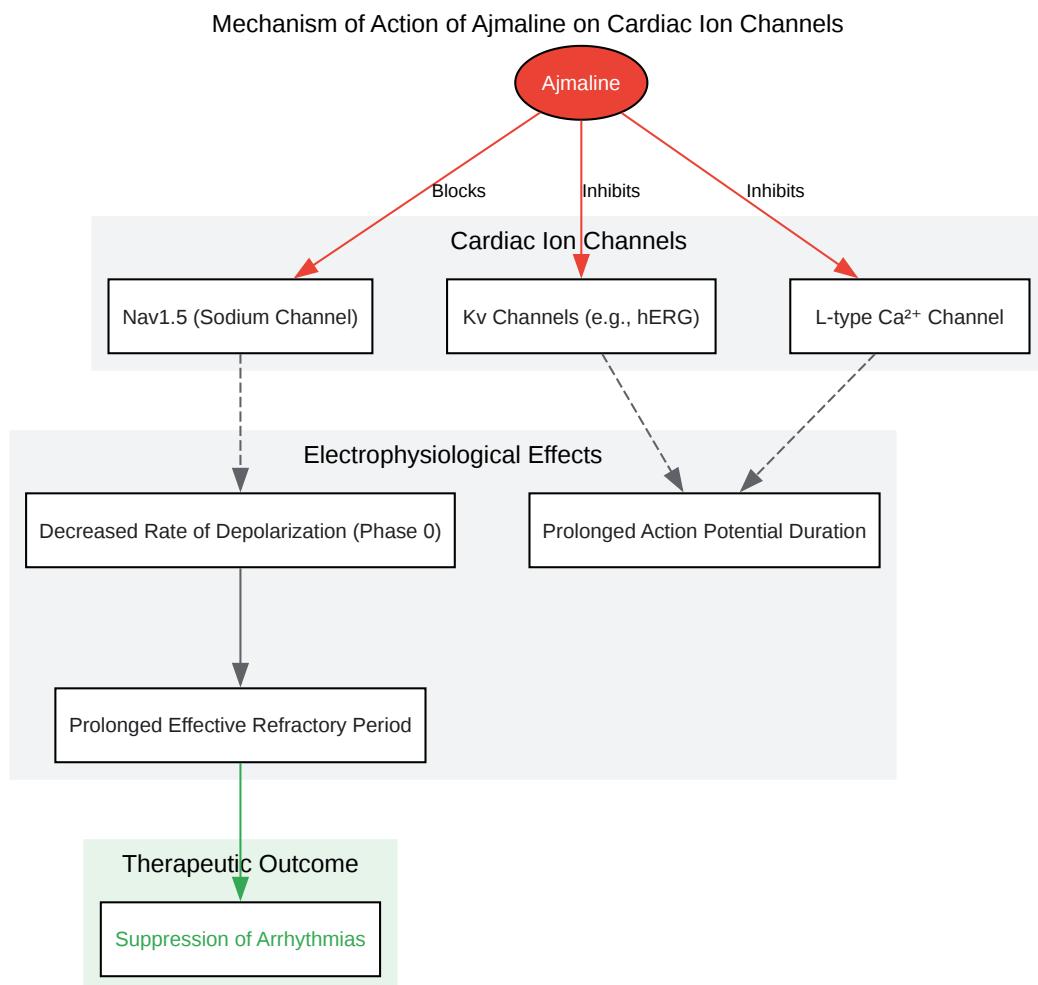
Spectroscopic Analysis

- UV-Vis Spectroscopy: A dilute solution of Ajmaline in a suitable solvent (e.g., ethanol) is prepared. The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-400 nm) using a spectrophotometer. The wavelength of maximum absorbance (λ_{max}) is determined.
- Infrared (IR) Spectroscopy: A small amount of dry Ajmaline is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film. The IR spectrum is recorded, providing information about the functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of Ajmaline is dissolved in a deuterated solvent (e.g., CDCl_3). ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR techniques like COSY and HSQC can be used for complete structural assignment.
- Mass Spectrometry (MS): A dilute solution of Ajmaline is introduced into the mass spectrometer, typically using electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which confirms the elemental composition.[16] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for further structural confirmation.

Mechanism of Action

Ajmaline functions as a Class Ia antiarrhythmic agent by modulating the activity of several cardiac ion channels.^[3] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.^{[22][23][24]} By blocking these channels, Ajmaline slows the rate of depolarization, reduces the excitability of cardiac tissue, and prolongs the effective refractory period.^[3]

In addition to its effects on sodium channels, Ajmaline has also been shown to inhibit certain potassium (K⁺) and calcium (Ca²⁺) channels.^{[22][25][26][27]} The inhibition of potassium channels, such as the hERG channel, contributes to the prolongation of the action potential duration.^[28] These multiple ion channel effects are responsible for its antiarrhythmic properties and its use in the diagnostic challenge for Brugada syndrome.^{[22][28]}



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Caption: Ajmaline's modulation of cardiac ion channels.

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